molecular formula C9H8N2O2 B13559889 3-(2-Nitroethyl)benzonitrile CAS No. 155988-05-9

3-(2-Nitroethyl)benzonitrile

Cat. No.: B13559889
CAS No.: 155988-05-9
M. Wt: 176.17 g/mol
InChI Key: VYWUMKFOEKUTFF-UHFFFAOYSA-N
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Description

3-(2-Nitroethyl)benzonitrile is an organic compound characterized by the presence of a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-(2-Nitroethyl)benzonitrile often employs catalytic processes to enhance yield and efficiency. The use of ionic liquids as catalysts has been explored to facilitate the nitration and subsequent nitrile introduction steps, providing a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Nitroethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.

Major Products:

Scientific Research Applications

3-(2-Nitroethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Nitroethyl)benzonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

    3-(2-Nitrovinyl)benzonitrile: Similar structure but with a vinyl group instead of an ethyl group.

    3-(2-Nitroethyl)indole: Contains an indole ring instead of a benzene ring.

    3-(2-Nitroethyl)phenol: Contains a hydroxyl group (-OH) instead of a nitrile group.

Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of various compounds highlight its significance in organic chemistry .

Properties

CAS No.

155988-05-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(2-nitroethyl)benzonitrile

InChI

InChI=1S/C9H8N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-3,6H,4-5H2

InChI Key

VYWUMKFOEKUTFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC[N+](=O)[O-]

Origin of Product

United States

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